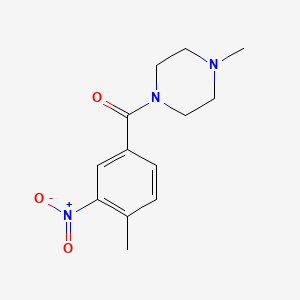
(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone (4-MNPPM) is an organic compound that has become increasingly popular in the scientific research community due to its unique properties and potential applications. 4-MNPPM is a colorless crystalline solid with a melting point of approximately 190°C and is soluble in organic solvents such as ethanol and methanol. It is often used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-MNPPM has been studied for its potential applications in scientific research, including its biochemical and physiological effects on cells and organisms.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory effects . The compound might interact with inflammatory mediators such as TNF-α and IL-1β .
Mode of Action
It’s suggested that it may reduce the levels of pro-inflammatory cytokines il-1β and tnf-α . This suggests that the compound might interfere with the signaling pathways of these cytokines, thereby reducing inflammation.
Biochemical Pathways
Given its potential anti-inflammatory effects, it might impact the pathways involving the pro-inflammatory cytokines il-1β and tnf-α . These cytokines play a crucial role in the inflammatory response, and their reduction can lead to a decrease in inflammation.
Result of Action
The compound has been suggested to exhibit anti-inflammatory effects, potentially through the reduction of pro-inflammatory cytokines IL-1β and TNF-α . This could result in a decrease in inflammation, which might be beneficial in conditions characterized by excessive inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone in laboratory experiments has several advantages. It is a relatively inexpensive starting material that can be easily synthesized using a variety of methods. Additionally, its biochemical and physiological effects have been well-studied, making it a useful tool for scientists studying the effects of drugs on cells and organisms. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively unstable compound that can degrade over time, making it difficult to store for long periods of time. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which could potentially interfere with other experiments involving neurotransmitters.
Orientations Futures
The potential applications of (4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone in scientific research are far from being fully explored. Further research is needed to better understand the biochemical and physiological effects of this compound on cells and organisms. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of neurological disorders and type 2 diabetes. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound in order to make it more widely available for use in laboratory experiments.
Méthodes De Synthèse
(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone can be synthesized using a variety of methods, including the Mitsunobu reaction, which involves the reaction of an aldehyde and an alcohol in the presence of a base such as pyridine. Alternatively, this compound can also be synthesized from 4-methyl-3-nitrophenol, which is reacted with 4-methylpiperazin-1-ylmethanol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization in order to obtain the desired this compound.
Applications De Recherche Scientifique
(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound has been studied for its potential biochemical and physiological effects on cells and organisms. For example, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibitory effect could potentially be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-3-4-11(9-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQYWORUNRWKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


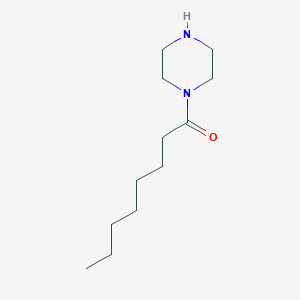
![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
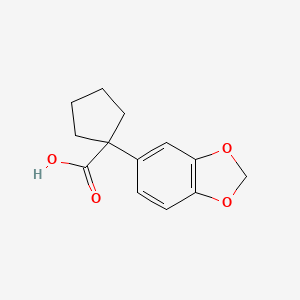
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
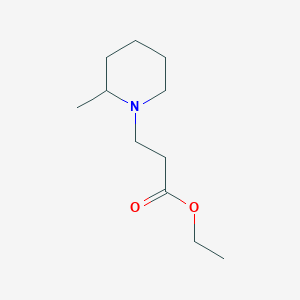
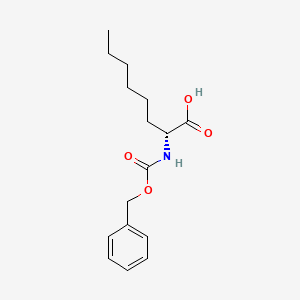
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)
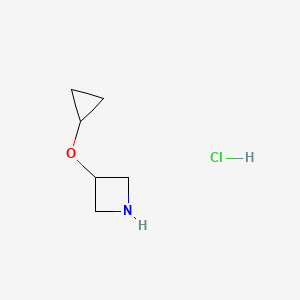

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
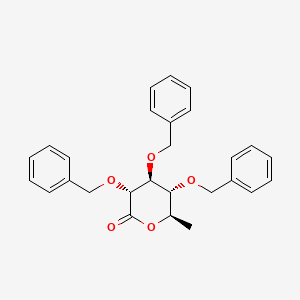
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)